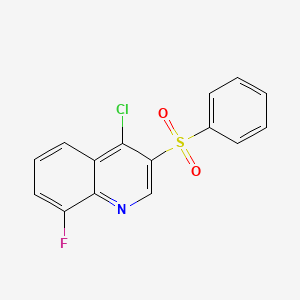![molecular formula C5H8IN B15155888 3-Iodobicyclo[1.1.1]pentan-1-amine](/img/structure/B15155888.png)
3-Iodobicyclo[1.1.1]pentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodobicyclo[1.1.1]pentan-1-amine is a unique and important compound in the field of medicinal chemistry. It features a bicyclic structure with an iodine atom and an amine group, making it a valuable building block for various chemical syntheses and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the primary synthetic routes for 3-Iodobicyclo[1.1.1]pentan-1-amine involves the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane. This method offers a flexible and scalable alternative for producing the target compound . The reaction typically involves the use of reducing agents such as tetrabutylammonium cyanoborohydride in the presence of pyridine and AIBN (azobisisobutyronitrile) as a radical initiator .
Industrial Production Methods
While specific industrial production methods for 3-Iodobicyclo[11The reduction of 1-azido-3-iodobicyclo[1.1.1]pentane can be adapted for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-Iodobicyclo[1.1.1]pentan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The azido group in the precursor can be reduced to form the amine group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organometallic compounds can be used to replace the iodine atom.
Reduction Reactions: Tetrabutylammonium cyanoborohydride and pyridine are commonly used for reducing the azido group.
Major Products Formed
The major product formed from the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane is this compound .
Aplicaciones Científicas De Investigación
3-Iodobicyclo[1.1.1]pentan-1-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as a unique and important moiety in the development of pharmaceutical compounds.
Chemical Synthesis: It is used as a building block for synthesizing various complex molecules.
Biological Studies: The compound’s structure and reactivity make it valuable for studying biological interactions and mechanisms.
Mecanismo De Acción
The mechanism of action of 3-Iodobicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets through its amine and iodine functional groups. These interactions can influence various biochemical pathways, making it a valuable tool for studying molecular mechanisms in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentan-1-amine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
1-Azido-3-iodobicyclo[1.1.1]pentane: Precursor to 3-Iodobicyclo[1.1.1]pentan-1-amine, containing an azido group instead of an amine group.
Uniqueness
This compound is unique due to the presence of both an iodine atom and an amine group, which provide distinct reactivity and versatility in chemical syntheses and applications .
Propiedades
Fórmula molecular |
C5H8IN |
|---|---|
Peso molecular |
209.03 g/mol |
Nombre IUPAC |
3-iodobicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C5H8IN/c6-4-1-5(7,2-4)3-4/h1-3,7H2 |
Clave InChI |
GJUCHOLQAFOHFL-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CC1(C2)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15155810.png)

![N-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B15155833.png)
![4-(4-methoxyphenyl)-12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B15155839.png)
![(4R,4'R)-4,4',5,5'-Tetrahydro-4,4'-bis[(1S)-1-methylpropyl]-2,2'-bioxazole](/img/structure/B15155851.png)

![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15155862.png)
![1-{2-[(2-Methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B15155863.png)
![2-[(2-fluorophenyl)sulfonyl]-N-methyl-N-phenylacetamide](/img/structure/B15155871.png)
![2-amino-3-{[2-(N-benzoyl-1-phenylformamido)-2-carboxyethyl]disulfanyl}propanoic acid](/img/structure/B15155879.png)
![{1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B15155893.png)

![4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclopentyl]benzamide](/img/structure/B15155911.png)

